Blood group B antigen tetraose type 5
Description
Properties
Molecular Formula |
C34H58N2O25 |
|---|---|
Synonyms |
Galα1-3(Fucα1-2)Galβ1-4Glc |
Origin of Product |
United States |
Molecular Architecture and Isomeric Context of Blood Group B Antigen Tetraose Type 5
Definitive Chemical Structure and Glycosidic Linkages of Blood Group B Antigen Tetraose Type 5
The this compound is an oligosaccharide with a specific arrangement of four sugar units. elicityl-oligotech.com Its structure is defined by the sequence and the precise nature of the glycosidic bonds that link these monosaccharides. The definitive structure is Galα1-3(Fucα1-2)Galβ1-4Glc. elicityl-oligotech.combioglyco.com
This structure consists of a terminal α-D-galactose linked to the C3 hydroxyl group of a D-galactose residue. This galactose is, in turn, fucosylated, meaning an α-L-fucose molecule is attached to its C2 hydroxyl group. The galactose residue is then connected to a D-glucose molecule. The "Type 5" designation specifically refers to the linkage between the galactose and glucose units.
α(1-3) linkage: between the terminal D-galactose and the subsequent D-galactose.
α(1-2) linkage: between the L-fucose and the D-galactose.
β(1-4) linkage: between the D-galactose and the D-glucose. elicityl-oligotech.combioglyco.com
The precise stereochemistry and position of these linkages are vital for its recognition by antibodies and enzymes. nih.gov
Table 1: Structural Details of this compound
| Component Monosaccharide | Linkage to Next Residue |
|---|---|
| α-L-Fucopyranose (Fuc) | α(1-2) |
| α-D-Galactopyranose (Gal) | α(1-3) |
| β-D-Galactopyranose (Gal) | β(1-4) |
Isomeric Relationship within the Type Chain Glycan Series (Type 1, Type 2, Type 3, Type 4, Type 5 Core Structures)
The "Type" designation in blood group antigens refers to the underlying disaccharide core structure to which the immunodominant sugars (in this case, the B antigen's terminal galactose and fucose) are attached. These core structures are isomers, meaning they have the same chemical formula but different arrangements of atoms, specifically in the glycosidic linkage between the galactose and the subsequent N-acetylglucosamine (GlcNAc) or glucose (Glc) residue. patsnap.comnih.gov While Types 1 through 4 are more commonly described in the context of glycan chains attached to proteins and lipids, the Type 5 designation points to a specific core linkage. nih.govnih.gov
The primary difference between these type chains lies in the linkage of the subterminal galactose residue. The established core structures are:
Type 1: Galβ1-3GlcNAc
Type 2: Galβ1-4GlcNAc
Type 3: Galβ1-3GalNAc
Type 4: Galβ1-3Gal
Type 5: Galβ1-4Glc elicityl-oligotech.combioglyco.com
Table 2: Comparison of Isomeric Type Chain Core Structures
| Type | Core Disaccharide Structure | Linkage |
|---|---|---|
| Type 1 | Galβ1-3GlcNAc | β(1-3) |
| Type 2 | Galβ1-4GlcNAc | β(1-4) |
| Type 3 | Galβ1-3GalNAc | β(1-3) |
| Type 4 | Galβ1-3Gal | β(1-3) |
| Type 5 | Galβ1-4Glc | β(1-4) |
Conformational Dynamics and Potential Impact on Molecular Recognition
The three-dimensional shape of the this compound is not static. The glycosidic linkages that connect the monosaccharide units allow for a degree of rotational freedom, leading to a range of possible conformations in solution. These conformational dynamics are critical for the molecule's interaction with other biological molecules, such as the antibodies that determine blood type. glycoshape.org
Research on the conformational dynamics of related blood group antigens has shown that the orientation of the fucose residue and the terminal galactose are particularly important for antibody recognition. While specific studies on the conformational dynamics of the Type 5 tetraose are limited, the principles derived from studies of other blood group antigens apply. The subtle differences in the core structure, as seen between Type 1, Type 2, and Type 5, can influence the preferred conformational states of the entire molecule, thereby modulating its recognition by proteins. This can affect the antigen's immunogenicity and its role in cell-cell interactions.
Biosynthetic Pathways and Enzymatic Regulation of Blood Group B Antigen Tetraose Type 5 Expression
Characterization of Glycosyltransferases Catalyzing Blood Group B Antigen Synthesis
The formation of the Blood Group B Antigen Tetraose Type 5 is dependent on the catalytic activity of two key types of glycosyltransferases: α(1,2)-fucosyltransferases, which build the precursor H antigen, and α(1,3)-galactosyltransferases, which complete the B antigen synthesis.
Role of Specific α(1,3)-Galactosyltransferases (B Transferases)
The final and defining step in the synthesis of the Blood Group B antigen is catalyzed by an α-1,3-galactosyltransferase, commonly referred to as B transferase (GTB). nih.govyoutube.com This enzyme is encoded by the B allele of the ABO gene. wikipedia.org The primary function of the B transferase is to transfer a D-galactose molecule from an activated sugar donor, uridine (B1682114) diphosphate-galactose (UDP-Gal), to the H antigen acceptor substrate. youtube.comresearchgate.netyoutube.com The linkage formed is a specific α1,3-glycosidic bond to the terminal galactose residue of the H antigen. researchgate.netnih.gov
The human A and B transferases are highly homologous, differing by only four amino acid residues. These subtle changes are, however, critical as they dictate the enzyme's specificity for the sugar donor. youtube.comnih.govnih.gov While the B transferase specifically utilizes UDP-Gal, the A transferase uses UDP-N-acetylgalactosamine. The catalytic activity of the B transferase is dependent on the presence of manganese ions (Mn²⁺) as a cofactor. researchgate.net The minimal required acceptor for the B transferase is the H disaccharide structure, Fucα1-2Gal. researchgate.net
| Enzyme | Gene | Donor Substrate | Acceptor Substrate (Minimal) | Linkage Formed | Cofactor |
| α-1,3-Galactosyltransferase (B Transferase) | ABO (B allele) | UDP-Galactose | H antigen (Fucα1-2Gal-R) | α1,3-galactosyl | Mn²⁺ |
Contribution of α(1,2)-Fucosyltransferases (H Transferases) in Precursor Elongation
The synthesis of the B antigen is entirely dependent on the prior formation of its precursor, the H antigen. nih.govyoutube.com The H antigen is created by the action of an α(1,2)-fucosyltransferase, which attaches an L-fucose residue to a terminal galactose on a precursor oligosaccharide chain. youtube.comresearchgate.net
In humans, two major α(1,2)-fucosyltransferases, encoded by the FUT1 and FUT2 genes, are responsible for H antigen synthesis.
FUT1 (H-transferase) : This enzyme is predominantly expressed in hematopoietic tissues and is responsible for synthesizing the H antigen on the surface of red blood cells. nih.gov It primarily acts on type 2 precursor chains (Galβ1-4GlcNAc-R). nih.gov The core of the this compound (Galβ1-4Glc) is a type 2-like structure, making FUT1 the critical enzyme for producing the necessary H antigen precursor on erythrocytes. elicityl-oligotech.comfrontiersin.org
FUT2 (Secretor-transferase) : This enzyme is found in epithelial cells of secretory tissues and is responsible for the H antigen found in bodily fluids like saliva. FUT2 primarily fucosylates type 1 precursor chains (Galβ1-3GlcNAc-R). nih.gov
Therefore, for the expression of this compound on red blood cells, the activity of FUT1 is essential for elongating the precursor chain with fucose to form the H antigen. frontiersin.org
| Enzyme | Gene | Function | Primary Precursor Substrate (on RBCs) |
| α(1,2)-Fucosyltransferase (H-transferase) | FUT1 | Synthesis of H antigen on red blood cells | Type 2 chains (e.g., Galβ1-4Glc-R) |
| α(1,2)-Fucosyltransferase (Secretor-transferase) | FUT2 | Synthesis of H antigen in secretions | Type 1 chains |
Subcellular Compartmentalization of Glycosylation Machinery
The biosynthesis of complex glycans like the this compound is a highly organized process that occurs within the subcellular compartments of the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govnih.gov Glycosyltransferases, including the H and B transferases, are type II transmembrane proteins, meaning they have a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large C-terminal catalytic domain located within the lumen of the Golgi. nih.gov
These enzymes are arranged in a specific sequence across the cisternae of the Golgi stack (cis, medial, and trans), creating a biosynthetic assembly line. nih.gov Both the FUT1 and the ABO B-transferase are known to reside primarily in the trans-Golgi network. genecards.org This spatial arrangement ensures that the precursor oligosaccharide chain is first modified by the H-transferase (FUT1) to create the H antigen before it becomes a substrate for the B-transferase, which then adds the terminal galactose to form the B antigen. The entire process is also dependent on the efficient transport of the necessary nucleotide sugar donors (GDP-fucose and UDP-galactose) from the cytoplasm into the Golgi lumen.
Genetic Determinants and Regulatory Mechanisms Governing Blood Group B Antigen Glycan Expression
The expression of the this compound is governed by a complex interplay of genetic determinants and regulatory mechanisms.
The primary genetic determinant is the inheritance of specific alleles at two distinct gene loci:
The ABO gene locus on chromosome 9 determines the presence of the B transferase. nih.govwikipedia.org Individuals must inherit at least one B allele to produce a functional α-1,3-galactosyltransferase. youtube.combritannica.com The A and B alleles are codominant, while the O allele is recessive and codes for a non-functional protein. wikipedia.orgbritannica.com
The FUT1 (or H) gene locus on chromosome 19 controls the synthesis of the H antigen precursor on red blood cells. youtube.com A functional FUT1 gene is necessary to produce H-transferase. Individuals with a homozygous recessive hh genotype (the rare Bombay phenotype) cannot produce H antigen and therefore cannot express the B antigen, even if they possess the B allele. nih.gov
Beyond the inheritance of these genes, the expression of the B antigen is further modulated by intricate regulatory mechanisms at the transcriptional and post-transcriptional levels. nih.govnih.gov
Transcriptional Regulation : The expression of the ABO gene is controlled by a proximal promoter and several distal regulatory elements that are cell-type specific. nih.govnih.gov In erythroid cells, an enhancer-like element within intron 1 of the ABO gene is crucial for high-level expression. nih.govnih.gov This region contains binding sites for key hematopoietic transcription factors, such as GATA-1 and RUNX1. nih.gov In epithelial cells, a different enhancer region further downstream is utilized. nih.gov Mutations or variations within these regulatory regions can lead to weakened expression of the B antigen, resulting in weak B subgroups like Bm. nih.gov
Epigenetic and Post-transcriptional Regulation : Recent studies have indicated that epigenetic modifications, such as the methylation of the ABO promoter, can down-regulate gene expression. nih.gov Furthermore, microRNAs (miRNAs) have been identified as regulators that can bind to the mRNA of the B transferase, thereby inhibiting its translation and reducing the amount of B antigen produced. nih.gov
| Regulatory Level | Key Determinants | Outcome on B Antigen Expression |
| Genetic | Inheritance of B allele (ABO locus) and functional FUT1 allele (H locus) | Presence of functional B-transferase and H-precursor, enabling B antigen synthesis. |
| Transcriptional | Activity of promoter and enhancer elements (e.g., GATA-1 binding site in intron 1) | Controls the level of ABO gene transcription in a cell-specific manner. |
| Post-transcriptional | microRNAs (miRNAs) | Can inhibit the translation of B-transferase mRNA, reducing enzyme levels. |
| Epigenetic | DNA methylation | Methylation of the ABO promoter can silence or reduce gene expression. |
Immunological Recognition and Glycan Mediated Interactions
Antigenic Specificity of Blood Group B Antigen Tetraose Type 5 in Immunological Contexts
The immunological identity of an individual is significantly influenced by the array of glycans present on their cell surfaces, with blood group antigens being prime examples. The this compound is a specific oligosaccharide with the structure Galα1-3(Fucα1-2)Galβ1-4Glc. elicityl-oligotech.com The antigenic specificity of this molecule is primarily determined by the terminal trisaccharide, Galα1-3(Fucα1-2)Gal. This terminal structure is the key epitope recognized by the immune system, particularly by anti-B antibodies.
The ABO blood group system, discovered over a century ago, is of paramount importance in transfusion medicine due to the high immunogenicity of its antigens. indiana.edu Individuals who lack the B antigen on their red blood cells, such as those with blood group A or O, naturally produce anti-B antibodies. nih.gov This production is stimulated by exposure to B-like antigens present in the environment, such as on bacteria and in certain foods. nih.gov The presence of these naturally occurring antibodies underscores the critical need for ABO compatibility in blood transfusions and organ transplantation to prevent severe immune reactions. researchgate.net
The core glycan chain to which the B-defining trisaccharide is attached can vary, leading to different types of B antigens. In the case of this compound, the terminal trisaccharide is linked to a glucose (Glc) residue, forming a type 5 chain. While the terminal trisaccharide confers the primary B antigenicity, the underlying core structure can influence the presentation and recognition of the epitope by antibodies and other glycan-binding proteins.
Detailed Analysis of Antibody Binding Sites and Affinity Profiling
The interaction between an antibody and its corresponding antigen is a highly specific event governed by the principles of molecular recognition. The binding of anti-B antibodies to the this compound occurs at the terminal non-reducing end of the oligosaccharide. The strength of this interaction, known as affinity, is a critical determinant of the ensuing immune response.
Antibody affinity is a measure of the strength of the binding between a single antibody binding site and a single epitope of an antigen. biologyinsights.com This interaction is non-covalent and reversible, involving a combination of hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. bio-rad-antibodies.com The affinity constant (KA) quantifies this binding strength, with higher values indicating a more stable antibody-antigen complex. sigmaaldrich.com The affinity of antibodies for their antigens can mature over the course of an immune response, with antibodies produced later typically exhibiting higher affinity. nih.gov
The precise fit between the antibody's antigen-binding site (paratope) and the B antigen epitope is crucial for high-affinity binding. Studies with various anti-A and anti-B monoclonal antibodies have revealed that while they all recognize the terminal sugar, their fine specificity can differ based on the underlying carbohydrate chain, highlighting the complexity of this recognition. nih.gov
Contributions to Alloimmune Responses and Immune System Modulation
Alloimmune responses occur when the immune system of an individual recognizes and reacts to non-self antigens from a member of the same species. The ABO blood group antigens are major drivers of alloimmunization in the context of blood transfusion and organ transplantation. nih.gov Exposure to incompatible this compound, for instance through a mismatched blood transfusion in a group A or O individual, will trigger a potent alloimmune response.
This response is characterized by the rapid binding of pre-existing anti-B antibodies to the transfused red blood cells, leading to their destruction (hemolysis). This is a classic example of a type II hypersensitivity reaction. wikipedia.org The consequences of such a reaction can be severe, including fever, chills, and in the most serious cases, kidney failure and death. The robust nature of this response highlights the critical importance of ABO matching in clinical practice.
Beyond transfusion medicine, blood group antigens can modulate the immune system in other ways. The presence or absence of certain blood group antigens has been linked to susceptibility to various diseases. For example, individuals with blood group O have been reported to have a lower risk of severe malaria, while those with blood group A may be more susceptible to gastric cancer. indiana.edu While the precise mechanisms are still under investigation, it is clear that these cell surface glycans are not immunologically inert and can influence immune homeostasis and response to pathogens. The specific contribution of the type 5 core structure of the B antigen to these modulatory effects is an area for further research.
Mechanisms of Host-Pathogen Glycan Interaction and Adhesion
Blood group antigens, including the this compound, serve as attachment sites or receptors for a variety of pathogens, including bacteria and viruses. asm.org This interaction is a critical first step in the process of infection, allowing the pathogen to adhere to host cells and establish a foothold.
Elucidation of Bacterial Adhesin Binding to Blood Group B Antigens
Bacterial adhesins are cell-surface proteins that mediate the attachment of bacteria to host cells. wikipedia.org A well-studied example is the blood group antigen-binding adhesin (BabA) of Helicobacter pylori, a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. pnas.orgnih.gov
H. pylori's BabA adhesin specifically binds to fucosylated histo-blood group antigens, such as the Lewis b (Leb) antigen, which is structurally related to the blood group B antigen. nih.govnih.govoup.com The binding of BabA to these glycans on the surface of gastric epithelial cells is crucial for the bacterium's ability to colonize the stomach and cause disease. pnas.orglu.se Studies have shown that the presence of the babA2 gene, which encodes for a functional BabA adhesin, is associated with a higher risk of developing duodenal ulcers and gastric adenocarcinoma. pnas.org Optical tweezer measurements have quantified the unbinding force of a single BabA-Leb bond to be approximately 25 pN, indicating a strong interaction. nih.gov
While much of the research has focused on the interaction with Leb, the structural similarities between Leb and the blood group B antigen suggest that BabA may also interact with B antigens, including the tetraose type 5 structure. The terminal fucose residue, a key feature of both Leb and B antigens, is critical for this binding. The ability of bacteria like H. pylori to bind to specific blood group antigens highlights the role of these glycans as determinants of host susceptibility to bacterial infections.
Glycan-Dependent Viral Entry Mechanisms and Host Cell Recognition
Similar to bacteria, many viruses utilize host cell surface glycans, including blood group antigens, as receptors or co-receptors for entry into host cells. The specificity of this interaction can determine the host range and tissue tropism of the virus.
Norovirus: Noroviruses are a leading cause of acute gastroenteritis worldwide. These viruses exhibit a high degree of strain-specific binding to histo-blood group antigens (HBGAs). nih.gov Some norovirus strains have been shown to bind to B antigens. nih.gov Individuals with blood group B have been reported to have a lower risk of infection with certain norovirus strains, suggesting that the B antigen can act as a receptor for some strains but not others. nih.govpassporthealthusa.com The interaction between norovirus and HBGAs is complex, with different strains recognizing different glycan structures. nih.govasm.org
Rotavirus: Rotaviruses, another major cause of severe diarrhea in young children, also use HBGAs as attachment factors. nih.govoup.comtandfonline.comcapes.gov.br The viral protein VP8* is responsible for binding to these glycans. oup.com Studies have shown that susceptibility to certain rotavirus genotypes is linked to an individual's HBGA profile. For instance, children with blood group A have been found to be more prone to rotavirus gastroenteritis in some studies. nih.govresearchgate.net While some studies have shown a lower prevalence of rotavirus infection among individuals with blood group B, the relationship is complex and can vary depending on the specific rotavirus strain. researchgate.net
Functional Roles in Cellular and Molecular Physiology
Glycan-Mediated Cell-Cell Adhesion and Signaling Events
The terminal trisaccharide of the Blood Group B antigen is a key player in cell-cell adhesion, a fundamental process for tissue formation and immune surveillance. This interaction is often mediated by selectins, a family of cell adhesion molecules. wikipedia.org Selectins on one cell can bind to carbohydrate structures, such as the B antigen, on an adjacent cell, leading to initial tethering and rolling of cells, particularly leukocytes along blood vessel walls during inflammation. wikipedia.orgashpublications.org For example, E-selectin and P-selectin, expressed on endothelial cells, can interact with glycan ligands on leukocytes, facilitating their movement from the bloodstream into tissues. ashpublications.orgnih.gov
Beyond adhesion, the binding of antigens can initiate intracellular signaling cascades. In B lymphocytes, the B cell receptor (BCR) recognizes specific antigens. cellsignal.com While the BCR typically recognizes larger antigenic structures, the binding of a specific glycan like the Blood Group B antigen to a cell surface receptor can trigger a signaling cascade, leading to changes in gene expression, cell metabolism, and cytoskeletal organization. cellsignal.comnih.gov This can result in diverse cellular outcomes, including proliferation, differentiation, or apoptosis, highlighting the role of such glycans as signaling molecules. nih.gov
Ligand Specificity for Endogenous Glycan-Binding Proteins (Lectins)
The Blood Group B antigen tetraose type 5 serves as a specific ligand for a class of endogenous carbohydrate-binding proteins known as lectins, particularly the galectin family. researchgate.net Galectins are crucial for modulating immune responses and can recognize self-like antigens expressed by pathogens, a phenomenon known as molecular mimicry. researchgate.netfrontiersin.org Several members of the galectin family have been shown to bind to the Blood Group B antigen with varying affinities and specificities.
Recent studies have demonstrated that galectin-3, galectin-4, and galectin-8 bind with high affinity to blood group B antigens. nih.govmdpi.com Galectin-9 also shows a strong binding preference for ABO(H) blood group antigens, with its C-terminal domain exhibiting higher binding to blood group B than its N-terminal domain. nih.gov At higher concentrations, galectin-7 has been observed to bind to glycans containing the blood group B antigen. nih.gov This specific recognition can lead to the aggregation and killing of pathogenic bacteria that express B-antigen-like structures on their surface. researchgate.netfrontiersin.org The interaction between the B antigen and these lectins underscores a sophisticated innate immune mechanism against pathogens. nih.gov
| Lectin | Binding Affinity/Preference | Observed Functional Outcome | Reference |
|---|---|---|---|
| Galectin-3 | Higher binding capacity for blood group B RBCs compared to group O. | Modulates plasma levels and biological activity; involved in hemagglutination. | mdpi.com |
| Galectin-4 | Preferentially binds to A and B histo-blood group antigens. | Recognizes and kills E. coli expressing the blood group B antigen. | researchgate.netfrontiersin.org |
| Galectin-7 | Binds to blood group B-containing glycans at higher concentrations (e.g., 3.3 μM). | Recognizes and kills microbes expressing blood group-like antigens. | nih.gov |
| Galectin-8 | Specifically recognizes and binds blood group B antigen. | Acts as a pattern recognition receptor to neutralize pathogens. | researchgate.net |
| Galectin-9 | Strong binding preference, with the C-terminal domain showing higher binding to blood group B. | Induces microbial death in strains expressing mammalian blood group-like antigens. | nih.gov |
Influence on Cell Surface Topography and Membrane Dynamics
Blood group antigens are integral components of the cell surface, where they are attached to proteins and lipids to form glycoproteins and glycolipids, respectively. nih.govnih.gov These molecules project from the cell membrane, contributing to the glycocalyx, a dense carbohydrate layer that covers the cell. wikipedia.org The this compound, as part of these larger structures, influences the physical landscape of the cell surface.
The presence and density of these glycan structures can affect membrane fluidity, the organization of membrane domains, and the function of membrane-embedded proteins like receptors and channels. wikipedia.org It has been demonstrated that blood group antigens on erythrocyte membranes are predominantly found on glycolipids and are organized into several major components within the membrane. nih.gov This organization suggests a role in maintaining the structural integrity and dynamic nature of the cell membrane. While the functions of many blood group antigens remain under investigation, their widespread presence on various cells points to their importance in fundamental membrane biology. nih.govduke.edu
Implications in Developmental Biology and Tissue Differentiation
The expression of blood group antigens is dynamically regulated during embryonic development and tissue differentiation, indicating their role as important cell surface markers. Studies on human pluripotent stem cells (hPSCs) have shown that they express a variety of histo-blood group antigens, including the A/B/H antigens, in accordance with their ABO genotype. nih.gov
As these stem cells differentiate into specialized cell types, the expression patterns of these antigens change. For instance, while A/B antigen expression may be lost during differentiation into cardiomyocyte-like cells, it can be retained in hepatocyte-like cells. nih.gov Similarly, during the maturation of red blood cells (erythropoiesis), the expression of various blood group antigens occurs in a specific temporal order, suggesting that these molecules may play a role in cell lineage determination and maturation. ashpublications.org The regulated expression of the Blood Group B antigen during these critical developmental processes highlights its potential involvement in guiding cell fate and establishing tissue-specific functions.
Advanced Methodologies for Academic Investigation and Structural Characterization
Strategies for the Preparation of Blood Group B Antigen Tetraose Type 5 Glycoconjugates for Research Applications
To investigate the biological roles of this compound, it is often necessary to attach it to other molecules, creating glycoconjugates. These conjugates are indispensable tools for a wide range of research applications, from immunological studies to interaction mapping.
Small carbohydrate molecules like the this compound are typically haptens, meaning they are not immunogenic on their own. gbiosciences.comjpt.com To elicit a specific antibody response for use in immunological assays, the tetraose is covalently linked to a large, immunogenic carrier protein. gbiosciences.comjpt.com Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are two of the most commonly used carrier proteins due to their large size, complex structure, and abundance of reactive sites for conjugation. jpt.comelicityl-oligotech.comelicityl-oligotech.com
The conjugation process involves chemical cross-linking strategies that form stable covalent bonds between the glycan and the protein. gbiosciences.comnih.gov Common methods utilize the functional groups available on both the glycan and the protein. For instance, a linker with a terminal amine group on the glycan can be coupled to carboxyl groups on the protein using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). gbiosciences.com Alternatively, linkers containing sulfhydryl groups can be reacted with maleimide-activated carrier proteins. gbiosciences.comnih.gov The resulting glycoconjugates, such as this compound-BSA or this compound-KLH, can then be used as immunogens to generate specific antibodies or as antigens in immunoassays like ELISA to detect and quantify antibodies that recognize the B antigen. elicityl-oligotech.comelicityl-oligotech.combioglyco.com
Table 1: Common Carrier Proteins for Glycan Conjugation
| Carrier Protein | Abbreviation | Typical Molecular Weight | Key Features |
|---|---|---|---|
| Bovine Serum Albumin | BSA | ~66.5 kDa | Highly soluble, well-characterized, contains numerous primary amines for conjugation. nih.gov |
| Keyhole Limpet Hemocyanin | KLH | 4.5 x 105 - 1.3 x 107 Da | Very large and highly immunogenic, providing a strong immune response. jpt.com |
To study the interactions of this compound with its binding partners (e.g., antibodies, lectins), the glycan is often modified with reporter tags or functional linkers. sussex-research.com These modifications enable detection and analysis in various biochemical and cell-based assays. sussex-research.com
Biotinylation: Biotin (B1667282) is a small molecule that forms an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (B1170675) proteins. sussex-research.com By chemically attaching a biotin molecule to the this compound, often via a flexible spacer arm, a versatile molecular probe is created. elicityl-oligotech.comresearchgate.net This biotinylated glycan can be immobilized on streptavidin-coated surfaces for use in techniques like Surface Plasmon Resonance (SPR) or glycan arrays to study binding kinetics and specificity. sussex-research.com
Propargyl Groups for Click Chemistry: The introduction of a propargyl group (a terminal alkyne) onto the tetraose provides a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). amerigoscientific.com This highly efficient and specific reaction allows the glycan to be covalently linked to a wide array of molecules that have been modified with an azide (B81097) group, such as fluorescent dyes, affinity tags, or surfaces for creating glycan arrays. sussex-research.com This methodology offers a powerful way to construct custom probes for visualizing and investigating glycan interactions in complex biological systems.
Table 2: Reporter Tags and Linkers for Glycan Functionalization
| Tag/Linker | Chemical Group | Conjugation Chemistry | Primary Application |
|---|---|---|---|
| Biotin | Biotin moiety | Forms a strong non-covalent bond with (strept)avidin. sussex-research.com | Immobilization on surfaces, affinity purification, detection in assays. sussex-research.com |
| Propargyl Group | Terminal Alkyne (-C≡CH) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry". amerigoscientific.com | Covalent ligation to azide-modified molecules (dyes, surfaces, etc.). sussex-research.com |
| Amine Group | Primary Amine (-NH2) | Reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. elicityl-oligotech.comelicityl-oligotech.com | Conjugation to proteins, surfaces, or other molecules activated with NHS esters. sussex-research.com |
Enzymatic Approaches for Investigating Glycan Hydrolysis and Synthesis
Enzymes play a central role in both the breakdown (hydrolysis) and construction (synthesis) of glycans. Utilizing this compound in enzymatic studies provides critical insights into enzyme function and enables the synthesis of novel glycan structures.
Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. iastate.edu The Blood group B antigen is defined by a terminal α-1,3-linked galactose residue. vaia.comnih.gov Therefore, α-galactosidases are the specific enzymes responsible for its hydrolysis, converting the B antigen into the H antigen. nih.govbiorxiv.org
This compound serves as a specific substrate for identifying and characterizing novel α-galactosidases. nih.gov By incubating the enzyme with this tetraose and monitoring the reaction, researchers can determine the enzyme's activity, specificity, and kinetic parameters. For example, enzymes from glycoside hydrolase family 31 (GH31) have been investigated for their α-galactosidase activity. nih.gov The ability of an enzyme to specifically cleave the terminal galactose from the this compound is a key functional characteristic, with implications for applications such as the enzymatic conversion of type B blood to universal type O blood. nih.govbiorxiv.org
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to build complex carbohydrates. nih.gov this compound can be a key component in such strategies. It can serve as a precursor or an acceptor molecule for glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. iastate.edu
For instance, specific glycosyltransferases could be used to add further sugar moieties to the tetraose, creating more complex or novel glycan structures for research purposes. Conversely, the tetraose itself can be synthesized enzymatically. A precursor glycan can be acted upon by a fucosyltransferase and subsequently by an α-1,3-galactosyltransferase (the B-enzyme) to construct the characteristic B-determinant. iastate.edunih.gov This enzymatic approach avoids the extensive use of protecting groups often required in purely chemical synthesis, offering a more efficient route to obtaining specific glycan structures. nih.gov
Spectroscopic and Chromatographic Techniques for High-Resolution Glycan Analysis
The precise structural characterization of this compound relies on a combination of powerful analytical techniques. Spectroscopic and chromatographic methods are essential for confirming its identity, purity, and detailed structural features.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used to purify and analyze the tetraose. By using different column chemistries (e.g., porous graphitized carbon, amide) and detection methods, these techniques can separate the target glycan from impurities and structural isomers. glyxera.com Capillary electrophoresis (CE) is another high-resolution separation technique, particularly effective for charged or fluorescently-labeled glycans, providing excellent separation efficiency and requiring only minute amounts of sample. glyxera.com Thin-layer chromatography (TLC) is often used as a simple and rapid method to monitor the progress of synthetic reactions or to perform initial purity assessments. bioglyco.combiorxiv.org
Table 3: Analytical Techniques for Glycan Characterization
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR | Monosaccharide composition, anomeric configuration, linkage analysis, 3D conformation. bioglyco.com |
| Mass Spectrometry | MS | Molecular weight, composition, sequence analysis (with MS/MS). amerigoscientific.combiorxiv.org |
| High-Performance Liquid Chromatography | HPLC | Purity assessment, separation of isomers, quantification. glyxera.com |
| Capillary Electrophoresis | CE | High-resolution separation, analysis of labeled glycans. glyxera.com |
| Thin-Layer Chromatography | TLC | Reaction monitoring, preliminary purity checks. bioglyco.combiorxiv.org |
Comparative Glycobiology and Evolutionary Perspectives
Evolutionary Diversification of Glycan Biosynthetic Pathways
The synthesis of the Blood group B antigen is a multi-step enzymatic process that highlights the evolutionary diversification of glycan biosynthetic pathways. The creation of the B antigen requires a specific glycosyltransferase, an enzyme encoded by the ABO gene, which attaches a D-galactose molecule to a precursor structure known as the H antigen. glycopedia.euyoutube.com
The evolutionary history of the ABO gene is a classic example of diversification. The A and B alleles, which encode the A- and B-transferases respectively, are believed to have arisen from a common ancestral gene. These two enzymes differ by only a few amino acids, which completely changes their substrate specificity, allowing one to add N-acetylgalactosamine (creating the A antigen) and the other to add D-galactose (creating the B antigen). nih.gov The O allele, which produces a non-functional enzyme, most commonly arose from a single nucleotide deletion in the A allele's sequence, causing a frameshift mutation. nih.gov
The persistence of these three main alleles across diverse human populations points to balancing selection, where having multiple versions of a gene is more advantageous than having a single one. nih.gov The pathways themselves are ancient and found throughout eukaryotes, but they have been extensively modified and specialized during evolution. nih.govresearchgate.net This diversification was likely driven by various evolutionary pressures, allowing organisms to generate a wide array of glycan structures to serve different biological roles. nih.gov While the fundamental N-glycan pathway is ancient, there is still much to learn about how it has been specifically diversified across different taxa. nih.govresearchgate.net The ability to create different precursor chains (e.g., type 1, 2, 3, 4) further demonstrates the modularity and evolutionary flexibility of these biosynthetic pathways. nih.gov
Adaptive Significance of Blood Group B Antigen Expression in Different Organisms
The functions of the ABO blood group antigens are not fully understood, and individuals with the O blood type, who lack both A and B antigens, are perfectly healthy, suggesting the antigens are not essential for basic physiological function in modern times. nih.govnih.gov However, the stable maintenance of this polymorphism in the human population and its presence in other species strongly suggest it has adaptive significance, likely driven by host-pathogen interactions. nih.govnih.gov
A significant portion of the diversity in glycan structures is thought to be a result of an evolutionary arms race with pathogens. nih.gov Many viruses and bacteria use host cell surface glycans as receptors for attachment and entry. Therefore, variations in these glycans, such as the presence or absence of the B antigen, can directly impact an individual's susceptibility or resistance to certain infectious diseases. youtube.com
Research has uncovered several associations between ABO blood type and disease susceptibility:
Cholera: Individuals with blood group O are known to suffer more severe symptoms from cholera, while those with blood group B appear to have a degree of protection. This selective pressure could explain the high frequency of the B allele in regions where cholera is endemic, such as the Gangetic delta. quora.com
Bacterial and Viral Infections: Different strains of viruses and species of bacteria exhibit preferences for certain blood groups. youtube.com For example, the AnWj antigen, present on epithelial and red cells, acts as a binding receptor for Haemophilus influenzae. psu.edu While not the B antigen itself, this illustrates the principle of how glycan antigens function as pathogen receptors.
The expression of blood group antigens is not confined to red blood cells. In a majority of humans, known as "secretors," these antigens are also present in saliva and the mucosal linings of the respiratory and digestive tracts. youtube.comnih.gov This can serve as a primary line of defense, potentially neutralizing pathogens before they can establish an infection. youtube.com The constant exposure to microbial antigens in the gut and environment, which often mimic blood group antigens, stimulates the immune system to produce antibodies against the blood types an individual lacks. quora.com This pre-existing immunity can provide a rapid defense against invading pathogens that display similar carbohydrate structures.
Table 2: Examples of Pathogen Interaction with Blood Group Antigens This table illustrates the adaptive pressures on the ABO system by showing differential pathogen susceptibility.
| Disease/Pathogen | Associated Blood Group | Effect | Source(s) |
|---|---|---|---|
| Cholera (Vibrio cholerae) | O | Increased susceptibility to severe disease | quora.com |
| Cholera (Vibrio cholerae) | B | Increased resistance to severe disease | quora.com |
| Malaria (Plasmodium falciparum) | O | Linked to resistance against severe malaria | quora.com |
| Stomach Ulcers (Helicobacter pylori) | O | More common | nih.gov |
Compound Reference Table
Emerging Research Frontiers and Future Directions
Development of High-Throughput Glycan Array Platforms for Ligand Discovery
The quest to identify and characterize the binding partners of Blood group B antigen tetraose type 5 has been revolutionized by the advent of high-throughput glycan array platforms. nih.govresearchgate.net These powerful tools consist of a library of glycans, including various blood group antigens, immobilized on a solid surface, such as a glass slide. researchgate.net This arrangement allows for the simultaneous screening of numerous potential interactions with proteins, antibodies, or even whole organisms. nih.govzbiotech.com
The development of these arrays has significantly accelerated the discovery of novel ligands for blood group antigens. For instance, companies like ZBiotech have developed specialized Blood Group Antigen (BGA) glycan arrays that feature a collection of BGA glycans, including those of the B group. zbiotech.com These arrays enable researchers to rapidly assess the binding of antibodies and other proteins to specific BGA structures, using only a small volume of sample. zbiotech.com Such platforms are instrumental in not only determining blood type compatibility but also in exploring the correlations between blood group antigens and disease susceptibility. zbiotech.com
Table 1: Examples of High-Throughput Glycan Array Applications
| Array Type | Application | Key Findings |
| Multiplex Glycan Microarray | Profiling serum antibodies (IgA, IgG, IgM) | Revealed unique insights into immune recognition of glycans, including blood group antigens. acs.org |
| Shotgun Glycan Microarray | Identifying native glycan ligands from natural sources | Enables the discovery of previously unknown glycan ligands for various glycan-binding proteins. nih.gov |
| Covalent Printed Glycan Array | Profiling diverse glycan-binding proteins | Demonstrated selective binding of various lectins and antibodies to specific glycan structures, including blood group antigens. researchgate.net |
These high-throughput screening methods have been pivotal in identifying interactions between blood group antigens and various pathogens, providing a molecular basis for the observed associations between blood type and susceptibility to certain infectious diseases. asm.orgnih.gov The continued development and expansion of these glycan libraries promise to uncover an even broader spectrum of ligands for the this compound, shedding light on its diverse biological roles.
Computational Glycobiology for Predicting Glycan-Protein Interactions
In parallel with experimental approaches, computational glycobiology has emerged as a vital tool for predicting and understanding the interactions between glycans and proteins. nih.gov By employing molecular docking and molecular dynamics simulations, researchers can model the binding of oligosaccharides like the this compound to the active sites of proteins with a high degree of accuracy. nih.govbiorxiv.org
These computational methods allow for the visualization and analysis of the intricate network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern glycan-protein recognition. biorxiv.orgmdpi.com For example, docking studies can predict the most likely binding poses of the tetraose within the carbohydrate-binding domain of a lectin or a microbial adhesin. nih.gov This predictive power is invaluable for identifying potential protein partners and for understanding the structural basis of specificity.
While specific computational studies focusing exclusively on the this compound are part of ongoing research, the principles have been successfully applied to other complex oligosaccharides. mdpi.com These studies have demonstrated that even subtle changes in glycan structure can significantly alter binding affinity and specificity. The application of these computational models to the this compound holds great promise for rapidly screening vast libraries of proteins for potential binding partners, thereby guiding and accelerating experimental validation.
Design of Synthetic Glycomimetics as Research Tools
The synthesis of the this compound and its derivatives is a complex undertaking, but one that is essential for advancing our understanding of its function. amerigoscientific.comamerigoscientific.com Furthermore, the development of synthetic glycomimetics—molecules that mimic the structure and function of the natural glycan—is a burgeoning field with significant potential. nih.gov These synthetic analogues can be designed to have improved stability, bioavailability, and binding affinity compared to their natural counterparts.
The chemical synthesis of the blood group A trisaccharide, a structurally related compound, highlights the intricate strategies required to assemble these complex molecules. mdpi.com Similar approaches can be adapted for the synthesis of the B antigen tetraose and its mimetics. These synthetic compounds can be functionalized with various tags, such as biotin (B1667282) or fluorescent dyes, to facilitate their use in a wide range of biochemical and cellular assays. nih.gov For instance, biotinylated B antigen tetraose can be used to probe for its binding partners on cell surfaces or in complex biological mixtures.
The ability to create custom-designed glycomimetics opens up new avenues for research. These molecules can be used as competitive inhibitors to block the interactions of the natural B antigen, thereby helping to elucidate its biological function. They can also serve as probes to identify and isolate novel glycan-binding proteins. The ongoing development of more efficient and versatile synthetic methodologies will undoubtedly accelerate progress in this area.
Exploration of Novel Biological Roles beyond Classical Blood Group Antigen Functions
For many years, the primary role of the this compound was thought to be confined to its function as an erythrocyte antigen, determining blood type. However, a growing body of evidence indicates that this and other blood group antigens have a much broader range of biological functions. asm.orgnih.govnih.gov These roles extend to host-pathogen interactions, immune surveillance, and cell signaling. asm.orgnih.govnih.gov
One of the most significant areas of emerging research is the role of blood group antigens as receptors for pathogens. asm.orgnih.govresearchgate.net Certain viruses, bacteria, and toxins have evolved to specifically recognize and bind to these glycans on host cell surfaces as a first step in the infection process. asm.orgnih.gov For example, some pathogenic strains of Escherichia coli and other bacteria have been shown to interact with blood group antigens. asm.org The expression of the B antigen can therefore influence an individual's susceptibility to certain infections.
Beyond direct pathogen binding, blood group antigens can also modulate the host's immune response. asm.orgnih.gov The presence or absence of specific glycans can influence the composition of the gut microbiome, which in turn plays a crucial role in shaping the immune system. nih.gov Furthermore, antibodies against blood group antigens, which are naturally present in individuals of different blood types, may offer a degree of protection against certain pathogens. asm.orgnih.gov The exploration of these novel biological roles is a vibrant and rapidly expanding field of research, with the potential to uncover new therapeutic targets and strategies for a variety of diseases.
Q & A
Q. How is the structural configuration of Blood group B antigen tetraose type 5 determined experimentally?
The structural elucidation of this compound (Galα1-3(Fucα1-2)Galβ1-4Glc) involves a combination of nuclear magnetic resonance (NMR), methylation analysis, and gas chromatography-mass spectrometry (GC-MS). For NMR, key signals such as anomeric protons (H-1 resonances between 4.8–5.5 ppm) and glycosidic linkage patterns are analyzed. For example, the α1-3 linkage between galactose and fucose is confirmed by characteristic NOE correlations and coupling constants . Methylation analysis identifies free hydroxyl groups, with GC-MS detecting partially methylated alditol acetates (e.g., 3,4-di-O-methyl galactitol for the α1-3-linked Gal residue). This approach differentiates linear and branched structures, as demonstrated in studies of analogous O-linked oligosaccharides .
Q. What synthetic routes are commonly employed to produce this compound?
Two primary strategies are used:
- Chemical synthesis : Iterative one-pot glycosylation enables efficient assembly. For example, a tetrasaccharide backbone can be constructed using [4 + 1 + 4] convergent synthesis, with regioselective protection/deprotection steps ensuring proper α1-3 and α1-2 linkages .
- Enzymatic synthesis : Glycosyltransferases like α1-3-galactosyltransferase and α1-2-fucosyltransferase are used to sequentially add monosaccharides to a lactose (Galβ1-4Glc) core. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
Purity (>95%) is validated using NMR and high-resolution mass spectrometry (HRMS), with silica gel chromatography or HPLC for purification .
Advanced Research Questions
Q. How can researchers investigate the interaction between this compound and monoclonal antibodies?
Antigen-antibody binding is studied using surface plasmon resonance (SPR) and ELISA. SPR quantifies binding affinity (KD) by immobilizing the tetraose on a sensor chip and measuring antibody binding kinetics in real-time. For example, anti-B monoclonal antibodies (mAbs) show temperature- and pH-dependent binding, as seen in studies where antibody reactivity decreased from 4°C (4+) to 37°C (1+) under acidic conditions . Competitive inhibition assays using synthetic tetraose derivatives (e.g., propargyl-modified analogs) further clarify epitope specificity .
Q. What methodologies are used to study the role of this compound in microbial adhesion?
Microbial adhesion assays involve immobilizing the tetraose on microtiter plates or glycan arrays and incubating with bacterial/fungal cells (e.g., E. coli or Candida). Adhesion is quantified via fluorescence labeling or crystal violet staining. SPR can also measure binding kinetics between the tetraose and microbial lectins (e.g., Helicobacter pylori BabA). Structural analogs (e.g., fucose-deficient variants) help identify critical residues for adhesion .
Q. How do structural modifications of this compound impact its antigenicity?
Functionalization (e.g., propargyl or Tz-EG3-NH2 groups) is introduced during synthesis to study antigenic variation. Conjugation to carrier proteins (e.g., BSA) via click chemistry enables immunization studies in animal models. Antigenicity is assessed using hemagglutination inhibition assays, where modified tetraoses compete with native antigens for antibody binding. For instance, N-acetyl-propargyl derivatives reduce antibody recognition by 60–80%, highlighting the importance of terminal galactose residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
